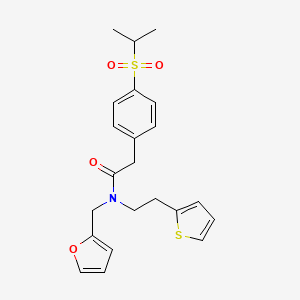

N-(furan-2-ylmethyl)-2-(4-(isopropylsulfonyl)phenyl)-N-(2-(thiophen-2-yl)ethyl)acetamide

Beschreibung

N-(furan-2-ylmethyl)-2-(4-(isopropylsulfonyl)phenyl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a structurally complex acetamide derivative featuring a central acetamide backbone substituted with two distinct heteroaromatic groups: a furan-2-ylmethyl moiety and a 2-(thiophen-2-yl)ethyl group. Additionally, the compound contains a 4-(isopropylsulfonyl)phenyl substituent, which introduces a sulfonyl group linked to an isopropyl chain.

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-2-(4-propan-2-ylsulfonylphenyl)-N-(2-thiophen-2-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4S2/c1-17(2)29(25,26)21-9-7-18(8-10-21)15-22(24)23(16-19-5-3-13-27-19)12-11-20-6-4-14-28-20/h3-10,13-14,17H,11-12,15-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVWPBYQGKRWJEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CCC2=CC=CS2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(furan-2-ylmethyl)-2-(4-(isopropylsulfonyl)phenyl)-N-(2-(thiophen-2-yl)ethyl)acetamide, a compound with the CAS number 1396799-90-8, has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The compound's molecular formula is with a molecular weight of 431.6 g/mol. The structure is characterized by a furan moiety, an isopropylsulfonyl group, and a thiophene ring, which are believed to contribute to its biological effects.

| Property | Value |

|---|---|

| CAS Number | 1396799-90-8 |

| Molecular Formula | C22H25NO4S2 |

| Molecular Weight | 431.6 g/mol |

Anti-Tyrosinase Activity

Recent studies have highlighted the anti-tyrosinase activity of compounds related to furan derivatives. For instance, furan-chalcone derivatives have shown significant inhibitory effects on mushroom tyrosinase, an enzyme critical in melanin biosynthesis.

- Inhibition Potency : One study reported IC50 values as low as 0.0433 µM for potent inhibitors compared to kojic acid (19.97 µM), indicating that structural modifications can enhance activity significantly .

Cytotoxicity Studies

The cytotoxicity of N-(furan-2-ylmethyl)-2-(4-(isopropylsulfonyl)phenyl)-N-(2-(thiophen-2-yl)ethyl)acetamide was evaluated using B16F10 melanoma cells. Concentrations up to 20 µM did not exhibit cytotoxic effects, suggesting a favorable safety profile for further biological testing .

The mechanism of action appears to involve competitive inhibition of the tyrosinase enzyme. Molecular docking studies indicate that the compound can bind effectively to both the catalytic and allosteric sites of the enzyme, disrupting its activity and leading to decreased melanin production .

Other Biological Activities

Preliminary investigations into other biological activities such as anti-inflammatory and antimicrobial properties are ongoing. The presence of diverse functional groups in the compound suggests potential interactions with various biological targets.

Case Studies and Research Findings

- Study on Tyrosinase Inhibition : A series of furan derivatives were synthesized and screened for their ability to inhibit tyrosinase activity in vitro. The most effective compound demonstrated a significant reduction in enzyme activity at low concentrations, highlighting the importance of specific substituents on the phenyl ring for enhancing inhibitory effects .

- Cell Viability Assays : In B16F10 cells treated with varying concentrations of the compound, no significant cytotoxicity was observed up to 20 µM after 48 hours, indicating that this compound could be safe for further therapeutic exploration .

- Molecular Docking Analysis : Computational studies revealed that the compound's structure allows it to fit well within the active site of tyrosinase, providing insights into how structural modifications could lead to improved inhibitory potency against this enzyme .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of furan and thiophene have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. A study published in ScienceDirect highlighted the synthesis of various furan derivatives and their evaluation for cytotoxicity against cancer cell lines, suggesting that modifications to the furan moiety can enhance activity against specific cancers .

Anti-inflammatory Effects

The anti-inflammatory potential of compounds containing furan and thiophene rings has been documented extensively. Research indicates that these compounds can inhibit key inflammatory pathways, making them suitable candidates for developing anti-inflammatory drugs. A review on cyclic nucleotide phosphodiesterases as drug targets noted that certain furan derivatives could modulate inflammatory responses effectively .

Neurological Disorders

Compounds similar to N-(furan-2-ylmethyl)-2-(4-(isopropylsulfonyl)phenyl)-N-(2-(thiophen-2-yl)ethyl)acetamide have been explored for their neuroprotective effects. The presence of furan and thiophene groups may enhance blood-brain barrier permeability, allowing for better therapeutic efficacy in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Antimicrobial Activity

The antimicrobial properties of this compound class have been investigated, with findings suggesting effectiveness against various bacterial strains. The structural components contribute to the ability to disrupt microbial cell membranes, leading to cell lysis. A study involving the synthesis of related compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis pathways and the structure-activity relationships of N-(furan-2-ylmethyl)-2-(4-(isopropylsulfonyl)phenyl)-N-(2-(thiophen-2-yl)ethyl)acetamide is crucial for optimizing its applications.

| Structural Component | Effect on Activity |

|---|---|

| Furan Ring | Enhances biological activity; contributes to lipophilicity |

| Isopropylsulfonyl Group | Improves solubility and stability |

| Thiophene Substituent | Increases interaction with biological targets |

Anticancer Study

A notable case study involved a series of experiments where a derivative of this compound was tested against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutics.

Anti-inflammatory Research

In another study focusing on inflammatory bowel disease, researchers administered a related compound to animal models, observing a marked reduction in inflammatory markers and improved gut health metrics compared to control groups.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound can be compared to structurally related acetamide derivatives based on substitutions, functional groups, and reported activities. Below is a detailed analysis:

Structural Analogues with Sulfonyl Groups

- Morpholinosulfonyl-Substituted Acetamides (e.g., Compounds 5i–5o in ): These compounds share a sulfonylphenylacetamide core but replace the isopropylsulfonyl group with a morpholinosulfonyl moiety. Such differences influence solubility and binding interactions, as morpholine rings are more hydrophilic .

- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (): This derivative features a methylsulfonyl group and a nitro-substituted phenyl ring.

Analogues with Heterocyclic Substituents

N-(2-Furylmethyl)-2,2-diphenyl-N-[2-(2-thienyl)ethyl]acetamide ():

This compound shares the furan-2-ylmethyl and thiophen-2-yl ethyl groups but replaces the 4-(isopropylsulfonyl)phenyl with diphenyl substituents. The diphenyl groups increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to the sulfonamide-containing target compound .- Anti-Exudative Acetamides (): Derivatives such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide incorporate furan and triazole rings. While these compounds demonstrate anti-exudative activity (e.g., inhibition comparable to diclofenac sodium), the target compound’s sulfonamide and thiophene groups may confer different pharmacokinetic or pharmacodynamic properties .

Hydrazinylidene and Thioxo Derivatives

- N-(furan-2-ylmethyl)-2-[4-[[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenoxy]acetamide (): This compound introduces a sulfonylhydrazinylidene group, creating a conjugated system that may enhance stability or metal-binding capacity.

- 2-[(2-Furylmethyl)amino]-N-(4-methylphenyl)-2-thioxoacetamide (): The thioxoacetamide group (C=S) in this derivative contrasts with the standard acetamide (C=O) in the target compound. Thioxo groups can alter electronic distribution and hydrogen-bonding capacity, impacting interactions with biological targets such as enzymes or receptors .

Table 1: Key Structural and Functional Comparisons

Q & A

What are the key synthetic pathways for synthesizing N-(furan-2-ylmethyl)-2-(4-(isopropylsulfonyl)phenyl)-N-(2-(thiophen-2-yl)ethyl)acetamide?

Level: Basic

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with the preparation of the isopropylsulfonylphenyl intermediate. Key steps include:

- Sulfonylation: Reacting 4-mercaptophenyl derivatives with isopropyl sulfonyl chloride under basic conditions to introduce the isopropylsulfonyl group .

- Acetamide Formation: Coupling the sulfonyl intermediate with furan-2-ylmethylamine and thiophen-2-ylethylamine via nucleophilic substitution or amidation, often using coupling agents like EDCI/HOBt .

- Purification: Column chromatography or recrystallization is employed to isolate the final product. Reaction conditions (e.g., temperature, solvent polarity) are optimized to minimize side reactions .

How is the structural integrity of N-(furan-2-ylmethyl)-2-(4-(isopropylsulfonyl)phenyl)-N-(2-(thiophen-2-yl)ethyl)acetamide confirmed?

Level: Basic

Methodological Answer:

Structural validation relies on spectroscopic and chromatographic techniques:

- NMR Spectroscopy: H and C NMR confirm the presence of furan, thiophene, and isopropylsulfonyl moieties. Key signals include aromatic protons (δ 6.5–8.0 ppm) and sulfonyl group integration .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak matching the theoretical mass .

- HPLC Analysis: Purity (>95%) is assessed using reverse-phase HPLC with UV detection at 254 nm .

What strategies resolve contradictions in spectroscopic data for this compound?

Level: Advanced

Methodological Answer:

Discrepancies in NMR or MS data often arise from impurities or tautomeric forms. Solutions include:

- 2D NMR Techniques: HSQC and HMBC correlations map proton-carbon connectivity, resolving overlapping signals .

- Isotopic Labeling: Deuterated solvents or N-labeled analogs clarify ambiguous peaks in complex spectra .

- Crystallography: Single-crystal X-ray diffraction provides unambiguous structural confirmation, though crystallization may require solvent optimization .

How can researchers optimize the synthesis yield of this compound?

Level: Advanced

Methodological Answer:

Yield optimization focuses on:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, improving reaction efficiency .

- Catalyst Use: Palladium catalysts (e.g., Pd/C) or phase-transfer agents accelerate coupling reactions .

- Temperature Control: Stepwise heating (e.g., 60–80°C for sulfonylation, room temperature for amidation) minimizes decomposition .

- In Situ Monitoring: TLC or inline IR spectroscopy tracks reaction progress, allowing timely quenching .

What are the challenges in scaling up the synthesis of this compound?

Level: Advanced

Methodological Answer:

Scaling introduces challenges such as:

- Exothermic Reactions: Sulfonylation and amidation may require controlled cooling systems to prevent runaway reactions .

- Purification Bottlenecks: Column chromatography becomes impractical; alternatives include fractional crystallization or continuous-flow HPLC .

- Byproduct Management: Scalable quenching methods (e.g., aqueous workup for acid-sensitive intermediates) are critical .

How does the isopropylsulfonyl group influence the compound’s reactivity and bioactivity?

Level: Advanced

Methodological Answer:

The isopropylsulfonyl group:

- Enhances Electrophilicity: The sulfonyl moiety acts as a strong electron-withdrawing group, increasing reactivity in nucleophilic substitution or cross-coupling reactions .

- Improves Metabolic Stability: Sulfonyl groups reduce oxidative metabolism, potentially extending half-life in pharmacological studies .

- Modulates Solubility: The hydrophobic isopropyl chain may necessitate formulation adjustments (e.g., co-solvents) for in vitro assays .

What analytical techniques are recommended for assessing purity and stability?

Level: Basic

Methodological Answer:

- Stability Testing: Accelerated degradation studies (40°C/75% RH) with HPLC monitoring identify degradation products (e.g., hydrolysis of the acetamide bond) .

- Thermogravimetric Analysis (TGA): Determines thermal stability, crucial for storage and handling protocols .

- Elemental Analysis: Validates stoichiometric composition, complementing MS data .

What are the potential applications of this compound in drug discovery?

Level: Advanced

Methodological Answer:

- Kinase Inhibition: Structural analogs with sulfonyl and heteroaryl groups show activity against tyrosine kinases; target-specific assays (e.g., ELISA-based kinase profiling) are recommended .

- Antimicrobial Screening: Thiophene and furan moieties suggest potential against Gram-positive bacteria; MIC assays in Mueller-Hinton broth can validate this .

- CNS Penetration: LogP calculations and blood-brain barrier permeability assays (e.g., PAMPA-BBB) assess suitability for neuropharmacology .

How do solvent and pH conditions affect the compound’s stability in solution?

Level: Advanced

Methodological Answer:

- pH Sensitivity: The acetamide bond hydrolyzes under strongly acidic (pH < 3) or basic (pH > 10) conditions. Buffered solutions (pH 6–8) in DMSO or ethanol are optimal for storage .

- Light Sensitivity: UV-visible spectroscopy confirms photodegradation; amber vials and inert atmospheres (N) mitigate this .

What computational methods support the design of derivatives of this compound?

Level: Advanced

Methodological Answer:

- Docking Studies: Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like COX-2 or 5-HT receptors, guided by the sulfonyl group’s electrostatic interactions .

- QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models optimize substituents on the furan/thiophene rings for enhanced potency .

- DFT Calculations: Density Functional Theory (DFT) evaluates electronic effects of substituents on reaction intermediates .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.